1,3-Bis(1-thyminyl)-2-propanone
Description
Contextualization within the Landscape of Nucleic Acid Analogs and Modified Nucleobases
Nucleic acid analogs are synthetic molecules that mimic the structure of natural nucleic acids. nih.govwikipedia.org These analogs are instrumental in a wide array of research areas, from the development of antiviral and anticancer agents to their use as tools for studying biological processes. researchgate.netnih.gov They can feature modifications in the nucleobase, the sugar moiety, or the phosphate (B84403) backbone. researchgate.net
1,3-Bis(1-thyminyl)-2-propanone falls under the category of acyclic nucleoside analogs. Unlike natural nucleosides that contain a cyclic ribose or deoxyribose sugar, this compound possesses a linear, flexible linker. This acyclic nature imparts distinct conformational freedom, which can lead to unique binding properties and biological effects compared to its cyclic counterparts. The presence of the ketone group in the propanone linker further adds to its chemical distinctiveness.
Rationale for Academic Investigation into Thymine-Containing Molecular Scaffolds
Thymine (B56734), one of the four primary nucleobases in DNA, is a crucial component of the genetic code. Molecular scaffolds that incorporate thymine are of significant interest for several reasons. nih.gov The uracil (B121893) and thymine nucleobases are known to be susceptible to photodimerization, a process that can lead to DNA damage. nih.gov The study of synthetic thymine-containing molecules can provide insights into these photochemical processes.
Furthermore, the specific recognition and binding of thymine within biological systems are fundamental to DNA replication and repair. By designing and synthesizing molecules like this compound, researchers can create probes to study these interactions or develop molecules that can interfere with these processes for therapeutic purposes. The bis-thymine arrangement allows for the investigation of intramolecular and intermolecular interactions between the two nucleobase units, which can be influenced by the flexibility of the propanone linker.
Historical Development and Early Synthetic Efforts towards Bis-Nucleobase Propanone Derivatives
The synthesis of modified nucleosides and their analogs has a rich history, driven by the need for new therapeutic agents and research tools. researchgate.net While the specific historical timeline for the first synthesis of this compound is not extensively documented in readily available literature, the development of bis-nucleobase compounds is a logical extension of nucleoside chemistry.
Early synthetic efforts in nucleoside chemistry often involved multi-step procedures with protection and deprotection steps to achieve the desired modifications. researchgate.net The synthesis of bis-nucleobase derivatives, including those with a propanone linker, likely emerged from the desire to create molecules capable of spanning larger distances or interacting with multiple binding sites simultaneously. The synthesis of related bis-Schiff bases and bis-chalcones, for instance, has been reported, highlighting the chemical feasibility of creating such "bis-" structures. rsc.orgnih.govnih.gov The general synthetic strategy would likely involve the reaction of a suitable three-carbon dielectrophile with two equivalents of thymine or a protected thymine derivative.
Overview of Key Research Paradigms and Unaddressed Questions for this compound
The primary research paradigm surrounding this compound revolves around its potential as a molecular scaffold to study nucleobase interactions and as a candidate for biological screening. Key questions that researchers aim to address include:
Conformational Dynamics: What are the preferred conformations of the flexible propanone linker, and how do these conformations influence the spatial orientation of the two thymine rings?
Intramolecular and Intermolecular Interactions: Do the two thymine bases interact with each other (intramolecularly), and how does the molecule interact with other molecules, such as complementary nucleobases or proteins (intermolecularly)?
Photochemical Behavior: How does the presence of the propanone linker affect the photochemical properties of the thymine units, particularly their propensity for photodimerization?
Biological Activity: Does this compound exhibit any interesting biological activities, such as antiviral, anticancer, or enzyme inhibitory effects? nih.gov The structural similarity to acyclic antiviral drugs makes this a pertinent question.
Coordination Chemistry: Can the ketone oxygen and the nitrogen and oxygen atoms of the thymine rings act as ligands for metal ions, leading to the formation of novel coordination complexes?
Further research is needed to fully elucidate the crystal structure and detailed biophysical properties of this compound, which would provide a more concrete foundation for answering these questions. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C13H14N4O4 |
| Molecular Weight | 290.28 g/mol |
| IUPAC Name | 1,3-bis(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propan-2-one |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)CC(=O)CN2C=C(C)C(=O)NC2=O |
| InChI Key | Not readily available |
| Physical State | Likely a solid at room temperature |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14N4O5 |
|---|---|
Molecular Weight |
306.27 g/mol |
IUPAC Name |
5-methyl-1-[3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-oxopropyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N4O5/c1-7-3-16(12(21)14-10(7)19)5-9(18)6-17-4-8(2)11(20)15-13(17)22/h3-4H,5-6H2,1-2H3,(H,14,19,21)(H,15,20,22) |
InChI Key |
VHNWLDYZKMEXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)CN2C=C(C(=O)NC2=O)C |
Synonyms |
1,3-bis(1-thyminyl)-2-propanone |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Pathways for 1,3 Bis 1 Thyminyl 2 Propanone
Established Chemical Synthesis Routes: Focus on Dakin-West Reaction Modifications
The primary and most documented method for synthesizing 1,3-bis(1-thyminyl)-2-propanone involves a modification of the classic Dakin-West reaction. researchgate.netnih.gov This reaction is a well-established protocol for converting an α-amino acid into a keto-amide using an acid anhydride (B1165640) and a base. wikipedia.orgwikiwand.com
Precursor Chemistry and Reaction Mechanisms
The synthesis of this compound via the Dakin-West reaction commences with the precursor molecule, 1-thyminyl acetic acid. researchgate.netnih.gov This nucleoamino acid serves as the foundational building block for the construction of the target compound.
The general mechanism of the Dakin-West reaction involves several key steps. wikipedia.orgwikiwand.comjk-sci.com Initially, the carboxylic acid of the amino acid is activated by an acid anhydride, such as acetic anhydride, to form a mixed anhydride. wikipedia.org The amino group then acts as an intramolecular nucleophile, attacking the activated carbonyl to form an azlactone intermediate. wikipedia.orgwikiwand.com This is followed by deprotonation at the α-carbon and subsequent acylation, which forms the crucial carbon-carbon bond. wikipedia.org Finally, ring-opening of the acylated azlactone and decarboxylation yield the final α-acylamino ketone product. jk-sci.com
In the specific synthesis of this compound, 1-thyminyl acetic acid undergoes these transformations, leading to the formation of the symmetrical bis-thyminyl ketone structure. researchgate.net The reaction is typically carried out in the presence of a base like pyridine (B92270), which also often serves as the solvent. wikipedia.orgwikiwand.com
Optimization of Reaction Conditions and Yields
The efficiency of the Dakin-West reaction can be significantly influenced by the reaction conditions. Traditional protocols often require refluxing temperatures when using pyridine as both the base and solvent. wikiwand.com However, modern variations have demonstrated that the addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can allow the reaction to proceed at room temperature. wikiwand.com Other catalysts, including boric acid and silica (B1680970) sulfuric acid, have also been explored in modified Dakin-West reactions to improve efficiency. researchgate.net
For the synthesis of this compound, specific conditions have been reported to achieve the desired product. researchgate.net While detailed yield data from a broad range of optimization studies are not extensively published, the principle of optimizing temperature, reaction time, and the choice of base and catalyst is central to maximizing the output of this synthesis.
| Parameter | Traditional Conditions | Modified Conditions | Rationale for Modification |
|---|---|---|---|
| Catalyst | None (Pyridine as base/solvent) | 4-Dimethylaminopyridine (DMAP), Boric Acid, Silica Sulfuric Acid | Increases reaction rate and allows for milder conditions (e.g., room temperature). wikiwand.comresearchgate.net |
| Temperature | Reflux | Room Temperature to Reflux | Milder conditions can reduce side product formation and energy consumption. wikiwand.com |
| Base | Pyridine | Pyridine, Triethylamine | Choice of base can influence reaction kinetics and solubility of reactants. jk-sci.com |
| Anhydride | Acetic Anhydride | Propionic Anhydride, etc. | Choice of anhydride determines the nature of the acyl group introduced. jk-sci.com |
Purification and Analytical Purity Assessment (e.g., HPLC)
Following the synthesis, purification of this compound is crucial to remove unreacted starting materials, by-products, and the catalyst. Standard laboratory techniques such as column chromatography are typically employed for this purpose. orgsyn.org The purity of the final product is then assessed using analytical methods.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the synthesized compound. nih.gov By using an appropriate stationary phase and a carefully selected mobile phase, HPLC can separate the target compound from any impurities, allowing for accurate quantification of its purity. Other analytical techniques that are used to characterize the final product include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the molecular structure of this compound. researchgate.netnih.gov
Exploration of Alternative Synthetic Strategies
While the modified Dakin-West reaction is the established route, the exploration of alternative synthetic strategies is a key aspect of advancing the chemistry of such compounds. General synthetic strategies for nucleoside analogues often involve either the glycosylation of a nucleobase analogue or the construction of the nucleobase onto a pre-existing sugar moiety. nih.gov Although this compound is an acyclic analogue, principles from these syntheses could be adapted.
For instance, a convergent synthesis could be envisioned. This might involve the synthesis of a C-3 synthon containing the propanone backbone, which is then coupled with two equivalents of a thymine (B56734) derivative. Palladium-catalyzed cross-coupling reactions, which are used in the synthesis of other nucleoside analogues, could potentially be adapted for this purpose. nih.gov
Another approach could involve the alkylation of thymine. The reaction of thymine with a suitable 1,3-disubstituted-2-propanone derivative, such as 1,3-dihalo-2-propanone, in the presence of a base could potentially yield the desired product. However, controlling the regioselectivity of the alkylation on the thymine ring would be a significant challenge.
Chemo-Enzymatic Approaches and Biocatalysis in Compound Synthesis
The integration of enzymatic methods with chemical synthesis, known as chemo-enzymatic synthesis, offers significant advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact. mdpi.comtandfonline.com While a specific chemo-enzymatic route for this compound has not been reported, the extensive use of biocatalysis in the synthesis of nucleoside analogues suggests its potential applicability. nih.govrsc.org
Enzymes such as nucleoside phosphorylases are known to catalyze the formation of the glycosidic bond in nucleosides and could potentially be engineered to accept acyclic backbones. tandfonline.com Lipases are another class of enzymes that are widely used in organic synthesis for their ability to catalyze acylation and deacylation reactions with high regio- and stereoselectivity. mdpi.com A lipase (B570770) could potentially be employed in a step leading to a precursor for this compound, for example, in the desymmetrization of a 2-substituted 1,3-propanediol (B51772) derivative. clockss.org
| Enzyme Class | Typical Reaction Catalyzed | Potential Application for this compound Synthesis |
|---|---|---|
| Nucleoside Phosphorylases | Reversible phosphorolysis of nucleosides. tandfonline.com | Could potentially be engineered to couple thymine to an acyclic propanone backbone. |
| Transglycosylases | Transfer of a sugar moiety from a donor to an acceptor nucleobase. rsc.org | Might be adapted for the transfer of a modified acyclic sugar mimic. |
| Lipases | Esterification, transesterification, and hydrolysis. mdpi.com | Could be used for the stereoselective synthesis of chiral precursors. clockss.org |
| Alcohol Dehydrogenases | Oxidation of alcohols to ketones/aldehydes. nih.gov | Could be used in the synthesis of the 2-propanone core from a propanol (B110389) precursor. |
Stereoselective Synthesis of Chiral Analogs (if applicable)
The structure of this compound is achiral. However, the introduction of substituents on the propanone backbone could create one or more chiral centers, leading to chiral analogs. The stereoselective synthesis of such analogs would be of considerable interest, as the biological activity of many molecules is highly dependent on their stereochemistry.
The Dakin-West reaction itself is generally not stereoselective and leads to racemization if a chiral α-amino acid is used as a starting material. youtube.com However, recent advances have led to the development of enantioselective variants of the Dakin-West reaction using chiral catalysts. researchgate.net Such a strategy could potentially be applied to the synthesis of chiral analogs of this compound.
Alternatively, stereoselective methods could be employed to synthesize a chiral precursor which is then converted to the final product. For example, the asymmetric reduction of a prochiral ketone can yield a chiral alcohol, which can then be further functionalized. nih.gov Similarly, stereoselective aldol (B89426) or Mannich reactions could be used to construct the chiral backbone. researchgate.net The use of chiral N-tert-butanesulfinyl imines has also proven effective in the stereoselective synthesis of other complex molecules and could be a viable strategy for producing chiral analogs of this compound. mdpi.com
Advanced Structural Elucidation and Conformational Analysis of 1,3 Bis 1 Thyminyl 2 Propanone
Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture
A single-crystal X-ray diffraction study would be the definitive method to determine the precise three-dimensional structure of 1,3-Bis(1-thyminyl)-2-propanone in the solid state. This technique would yield accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of the thymine (B56734) rings relative to the central propanone linker. Key insights would include the planarity of the thymine rings, the conformation of the linker, and the presence of any intramolecular hydrogen bonds. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding between the thymine residues (e.g., N-H···O=C interactions) and potential π-π stacking, which govern the supramolecular architecture of the compound in its crystalline form.
Detailed NMR Spectroscopic Analysis for Solution-State Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY)One-dimensional (1D) ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the protons and carbons in the molecule. For this compound, the symmetry of the molecule would be apparent from the number of unique signals.
Two-dimensional (2D) NMR experiments would be essential for unambiguous assignment and conformational analysis:
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, for instance, connecting the protons within each thymine ring and along the propanone linker.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-4 bond) couplings between protons and carbons. This would be crucial for connecting the thymine rings to the propanone linker, for example, by showing a correlation between the N1-proton of thymine and the carbons of the propanone backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would identify protons that are close in space, even if they are not directly bonded. This information is vital for determining the preferred conformation and folding of the molecule in solution, such as the relative orientation of the two thymine rings.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy is used to identify functional groups and study hydrogen bonding.
Fourier-Transform Infrared (FT-IR) Spectroscopy would show characteristic absorption bands for the functional groups present in this compound. Key expected vibrations include C=O stretching (from the ketone in the linker and the amide-like carbonyls in the thymine rings), N-H stretching and bending, C-N stretching, and C-H stretching from the methyl and methylene (B1212753) groups. Shifts in the positions and broadening of the N-H and C=O bands could indicate the presence and strength of intermolecular hydrogen bonding.
Raman Spectroscopy is a complementary technique. Non-polar bonds and symmetric vibrations often give strong Raman signals. It would be particularly useful for observing vibrations of the pyrimidine (B1678525) rings and the C-C backbone of the linker.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chiroptical Properties
CD and ORD are spectroscopic techniques that provide information about the stereochemistry and conformation of chiral molecules. This compound itself is achiral. However, if it were to interact with a chiral environment or be induced to adopt a stable, twisted (chiral) conformation, it could exhibit a CD spectrum. For instance, the electronic transitions of the thymine chromophores could become CD-active if the two rings are held in a fixed, dissymmetric arrangement. A positive or negative Cotton effect in the ORD spectrum, which is a characteristic change in optical rotation near an absorption band, would likewise indicate an induced chirality in the molecule's conformation.
Mass Spectrometry (e.g., ESI-MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a pivotal analytical technique for the structural elucidation of novel compounds, providing precise information on molecular weight and characteristic fragmentation patterns. In the characterization of this compound, denoted as T₂CO, Electrospray Ionization Mass Spectrometry (ESI-MS) has been effectively employed.
Further detailed analysis of the fragmentation patterns can provide insights into the compound's structure. While specific fragmentation data for this compound is not widely available in the public domain, general principles of mass spectrometry suggest that fragmentation would likely occur at the weaker bonds of the molecule. For instance, cleavage of the bonds connecting the thymine moieties to the propanone linker would be an expected fragmentation pathway. This would result in fragment ions corresponding to the thymine group and the propanone linker, or variations thereof. The observation of such fragments would serve to corroborate the proposed structure of this compound. The stability of the thymine ring would likely lead to a prominent peak corresponding to this fragment.
A comprehensive analysis of the ESI-MS/MS spectrum would be necessary to definitively map the fragmentation cascade of this compound. This would involve isolating the parent molecular ion and inducing further fragmentation to observe the daughter ions, thereby providing a detailed structural fingerprint of the molecule.
| Ion | m/z (Mass-to-Charge Ratio) | Designation |
| [M+H]⁺ | Data not available | Protonated Molecular Ion |
| Fragments | Data not available | Fragment Ions |
Table 1: Mass Spectrometry Data for this compound. Please note that specific m/z values from experimental data are not publicly available and are therefore not included in this table.
Spectroscopic and Photophysical Characterization of 1,3 Bis 1 Thyminyl 2 Propanone
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy
The UV-Vis absorption spectrum of compounds containing a C=O group, such as the 2-propanone linker in this molecule, typically shows an absorbance maximum around 300 nm. mdpi.com This absorption corresponds to an n→π* transition, which is generally weak compared to π→π* transitions. mdpi.com For thymine (B56734) itself, the absorption maximum is around 260 nm, corresponding to a π→π* transition. Therefore, the UV-Vis spectrum of 1,3-Bis(1-thyminyl)-2-propanone is expected to exhibit a strong absorption band around 260 nm, characteristic of the thymine bases, and a weaker, longer-wavelength band from the propanone carbonyl group.
Influence of Solvent Polarity and Ionic Strength
The polarity of the solvent can influence the electronic absorption spectra of molecules. An increase in solvent polarity generally leads to a small redshift (a shift to longer wavelengths) of the maximum absorption peak. uni-muenchen.de This phenomenon reflects the effect of the solvent on the photoexcitation behavior of the molecule. uni-muenchen.de For instance, in some organic dyes, a dramatic quenching of intense fluorescence is observed in polar media like acetone, DMF, and DMSO. nih.gov This quenching is often attributed to specific solvation of the dye by electron-donating solvent molecules. nih.gov
The fluorescence quantum yield of some molecules can decrease significantly from nonpolar to polar proton-donor and electron-donor organic solvents. nih.gov This high sensitivity of fluorescence characteristics to the environment's nature is a key aspect of their photophysical behavior. nih.gov While specific data for this compound is not detailed in the provided results, it is reasonable to infer that its spectroscopic properties would also be modulated by the surrounding solvent environment.
Temperature-Dependent Spectroscopic Behavior
Temperature is another critical factor that can affect the spectroscopic properties of molecules. Changes in temperature can influence the conformational flexibility of the molecule, which in turn can alter the interaction between the two thymine chromophores. This can lead to changes in the absorption and emission spectra. For example, at lower temperatures, the molecule may adopt a more rigid conformation, potentially enhancing exciton coupling between the thymine moieties, which would manifest as changes in the UV-Vis spectrum.
Photoreactivity and Photodimerization Mechanisms of Thymine Moieties
Upon exposure to UV radiation, adjacent pyrimidine (B1678525) bases in DNA, such as thymine, can undergo a [2+2] photocycloaddition reaction to form cyclobutane (B1203170) pyrimidine dimers (CPDs). nih.gov This process is a major form of DNA damage induced by UV light. The structure of this compound, with two thymine bases held in close proximity by a flexible linker, makes it an ideal model system for studying the intramolecular formation of these dimers.
Intramolecular Cyclobutane Pyrimidine Dimer Formation
The formation of CPDs involves the fusion of the C5-C6 double bonds of two adjacent thymine bases into a cyclobutane ring. uni-muenchen.de In the case of this compound, the flexible propanone linker allows the two thymine rings to adopt a conformation that is favorable for this intramolecular reaction. The efficiency of this dimerization can be influenced by the ability of the neighboring bases to quench the photochemically excited state. nih.gov The photodimerization of thymine can be initiated through direct absorption of UV light or via triplet-triplet energy transfer from a photosensitizer. aps.org Acetone, which is structurally related to the propanone linker, is a known triplet sensitizer for thymine dimerization. nih.govaps.org
Quantum Yields and Photochemical Efficiencies
The quantum yield of CPD formation is a measure of the efficiency of the photodimerization reaction. It is defined as the number of dimerizable conformations divided by the total number of conformations. uni-muenchen.de The quantum yield of CPD formation in DNA is typically low, suggesting that only a small fraction of conformers are in a reactive state at the moment of photon absorption. uni-muenchen.de The quantum yield of a sensitized photoreaction generally increases with the difference between the triplet energy levels of the donor and acceptor molecules. aps.org
While specific quantum yields for this compound were not found, studies on similar systems provide insight. For example, the quantum yield of thymine dimerization can be calculated by subtracting the quantum yield of the formation of other photoproducts, like the (6-4) photoadduct, from the total quantum yield of photodegradation. uni-muenchen.de
Excited State Dynamics and Time-Resolved Spectroscopy
The photophysical and photochemical behavior of this compound is dictated by the dynamics of its excited states. Upon absorption of a UV photon, the molecule is promoted to an electronically excited state. The subsequent relaxation pathways determine whether the molecule will fluoresce, undergo intersystem crossing to a triplet state, or undergo a photochemical reaction like dimerization.
Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for studying these ultrafast processes. These methods can monitor the formation and decay of transient species on timescales ranging from femtoseconds to microseconds.
For thymine derivatives, it is known that upon UV excitation, a significant portion of the excited state population can rapidly cross into a nearby dark state. The lifetime of these excited states can be on the picosecond timescale. For instance, in 2'-deoxy-thymidine (dT) dissolved in a weakly interacting solvent, a fraction of the UV-excited molecules can access a long-lived triplet state. The solvent can influence the lifetimes of these states and the yield of triplet state formation.
Photosensitization Potential and Energy Transfer Processes
The presence of thymine moieties in this compound suggests a potential for photosensitization, a process where a molecule, after absorbing light, can transfer its excitation energy to another molecule. This is particularly relevant in the context of DNA photochemistry, where photosensitizers can induce the formation of thymine dimers, a form of DNA damage.
The efficiency of a photosensitizer is largely dependent on its ability to populate its triplet excited state and the energy of this triplet state relative to the acceptor molecule. For a molecule to act as an efficient photosensitizer for thymine dimerization, its triplet state energy must be sufficiently high to enable triplet-triplet energy transfer to a thymine base. The triplet energy of thymine in solution has been determined to be approximately 310 kJ mol⁻¹ researchgate.net. Therefore, for this compound to sensitize thymine dimerization, its triplet state energy would need to be in this range or higher.
The process of photosensitization can occur through two primary mechanisms: Type I and Type II. In a Type I mechanism, the excited photosensitizer directly reacts with a substrate, often through electron or hydrogen atom transfer. In a Type II mechanism, the excited photosensitizer transfers its energy to molecular oxygen, generating singlet oxygen, which is a highly reactive species that can then react with a substrate. The potential of this compound to act as a photosensitizer would depend on the efficiencies of intersystem crossing to its triplet state and the subsequent energy or electron transfer processes.
Research on related systems has shown that the formation of a delocalized triplet excited state can be a key step in the photosensitized formation of thymine dimers nih.gov. This suggests that the electronic coupling between the two thymine units in this compound could play a significant role in its photochemical reactivity.
Table 1: Key Parameters in Photosensitization
| Parameter | Description | Relevance to this compound |
| Triplet State Energy (ET) | The energy of the lowest triplet excited state. | Must be sufficiently high to transfer energy to thymine for photosensitization. |
| Intersystem Crossing (ISC) Quantum Yield (ΦISC) | The efficiency of transitioning from the singlet excited state to the triplet excited state. | A high ΦISC is a prerequisite for an efficient triplet photosensitizer. |
| Triplet Lifetime (τT) | The average time the molecule spends in the triplet excited state. | A longer lifetime increases the probability of energy transfer to an acceptor molecule. |
| Energy Transfer Rate (kET) | The rate at which energy is transferred from the excited donor to the acceptor. | Depends on the distance and orientation between the donor and acceptor, as well as the overlap of their respective energy levels. |
While specific experimental data on the triplet state energy, intersystem crossing quantum yield, and triplet lifetime for this compound are not extensively available in the public domain, the general principles of thymine photosensitization provide a framework for predicting its potential behavior. Further detailed research, including transient absorption spectroscopy and computational studies, would be necessary to fully elucidate the photosensitization and energy transfer dynamics of this specific compound.
Molecular Interactions and Recognition Mechanisms
Non-Covalent Interactions with Nucleic Acids
The interaction of small molecules with DNA and RNA is critical for the development of new therapeutic agents. For 1,3-Bis(1-thyminyl)-2-propanone, its inherent nucleobase components suggest a potential for specific non-covalent interactions with nucleic acid structures. Research in this area has focused on elucidating the nature of these interactions.
Investigation of Binding Modes with DNA and RNA Helices (e.g., Intercalation, Groove Binding)
While detailed experimental studies specifically characterizing the binding mode of this compound with DNA and RNA helices are limited in the public domain, the synthesis of this compound was reported with the expectation of it having "nucleopeptide-binding properties". The flexible propanone linker connecting the two thymine (B56734) residues allows for considerable conformational freedom. This flexibility could potentially enable the thymine moieties to position themselves for various types of non-covalent interactions with nucleic acid helices.
Potential binding modes that could be investigated include:
Groove Binding: The thymine groups could fit into the minor or major grooves of DNA or RNA, forming hydrogen bonds with the base pairs of the nucleic acid. The dimensions and flexibility of the molecule would be key determinants of its preference for a particular groove.
Intercalation: Although less likely for a molecule with a flexible linker compared to planar aromatic compounds, partial intercalation of the thymine rings between base pairs cannot be entirely ruled out without experimental evidence.
External Stacking: The compound might associate with the exterior of the nucleic acid helix, with the thymine bases stacking on the sugar-phosphate backbone or the exposed faces of the nucleic acid bases.
Further studies employing techniques such as viscosity measurements and competitive binding assays with known intercalators and groove binders would be necessary to definitively establish the primary binding mode(s) of this compound with DNA and RNA.
Spectroscopic Signatures of Compound-Nucleic Acid Adduct Formation
Spectroscopic methods are invaluable for detecting the formation of complexes between small molecules and nucleic acids. Techniques such as UV-Visible and Circular Dichroism (CD) spectroscopy are typically employed to observe these interactions.
In the case of this compound, the formation of adducts with DNA or RNA would be expected to produce distinct spectroscopic changes:
UV-Visible Spectroscopy: Upon binding to a nucleic acid, changes in the absorption spectrum of the compound are anticipated. Hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the maximum wavelength of absorption of the thymine chromophores would suggest interactions such as intercalation or groove binding, resulting from the electronic coupling with the nucleic acid bases.
Circular Dichroism (CD) Spectroscopy: As this compound is an achiral molecule, it does not exhibit a CD signal on its own. However, upon binding to the chiral environment of a DNA or RNA helix, an induced CD (ICD) signal in the absorption region of the thymine chromophores would be expected. The shape and sign of this ICD signal can provide valuable information about the geometry of the binding and the orientation of the molecule within the nucleic acid structure.
Influence on Nucleic Acid Conformation and Stability
The binding of a ligand can significantly alter the conformation and thermal stability of a nucleic acid. For this compound, its interaction with DNA or RNA could lead to several conformational and stability changes.
Conformational Changes: CD spectroscopy is a powerful tool to monitor changes in the secondary structure of nucleic acids upon ligand binding. For instance, a transition from the canonical B-form DNA to an A-form or Z-form, or alterations in the helical twist and groove dimensions, would be reflected in characteristic changes in the CD spectrum of the nucleic acid in the 200-300 nm range.
Thermal Stability: The melting temperature (Tm) of a nucleic acid duplex, which is the temperature at which half of the duplex dissociates into single strands, is a key indicator of its stability. The binding of a molecule that stabilizes the duplex, such as a groove binder or an intercalator, will lead to an increase in the Tm. This can be monitored by observing the change in absorbance at 260 nm as a function of temperature. The magnitude of the change in Tm (ΔTm) provides a quantitative measure of the stabilizing effect of the compound.
Protein-Ligand Interaction Studies
The interaction of small molecules with proteins is fundamental to their pharmacokinetic and pharmacodynamic profiles. The ability of this compound to bind to proteins, particularly serum albumins, has been investigated to understand its potential as a bioactive compound.
Binding with Serum Albumins (e.g., BSA) and Mechanistic Insights into Conformational Changes
A study by Greco et al. (2022) investigated the interaction of this compound (referred to as T2O in the study) with bovine serum albumin (BSA), a model protein for drug-binding studies. This research provided a comparative analysis with its uracil (B121893) analogue, 1,3-bis(1'-uracilyl)-2-propanone (U2O).
The investigation revealed that while the uracil derivative U2O induced significant conformational changes in BSA, the thymine-containing compound, this compound, exhibited a much weaker interaction with the protein. nih.gov
Spectroscopic and Computational Findings:
| Parameter | This compound (T2O) | 1,3-Bis(1'-uracilyl)-2-propanone (U2O) | Reference |
| Effect on BSA Secondary Structure (from CD) | Negligible change | Significant reduction in α-helix content and increase in β-structures | nih.gov |
| Molecular Docking Binding Energy (kcal/mol) | -7.0 | -7.6 | nih.gov |
| Molecular Docking Score (HDOCK) | -149.93 ± 2.35 | -157.11 ± 1.38 | nih.gov |
Interactive Data Table: Click on the headers to sort the data.
Interaction with Enzymes involved in Nucleic Acid Metabolism (e.g., DNA Repair Enzymes, Polymerases)
As of the current literature, there is a lack of specific studies investigating the direct interaction of this compound with enzymes involved in nucleic acid metabolism, such as DNA repair enzymes or polymerases. The structural resemblance of the compound to a dinucleotide segment might suggest a potential for it to act as a competitive inhibitor or a modulator of enzymes that recognize and process thymine-containing substrates. However, without experimental or computational data, any such potential interaction remains speculative. Future research in this area would be valuable to fully elucidate the biological activity profile of this compound.
Biophysical Techniques for Binding Thermodynamics and Kinetics
The precise quantification of binding events between a small molecule like this compound and its potential biological targets is crucial. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standard for obtaining detailed thermodynamic and kinetic parameters of these interactions. nih.govreichertspr.com
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. For instance, ITC has been successfully used to study the binding of various ligands to proteins and nucleic acids, offering insights into the forces driving the interaction. nih.gov An example of ITC data analysis is shown in Table 1, illustrating the type of thermodynamic parameters that would be obtained for the interaction of this compound with a target molecule.
Table 1: Representative Thermodynamic Data from an ITC Experiment
| Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.05 ± 0.01 | |
| Association Constant (Ka) | 2.2 x 107 | M-1 |
| Dissociation Constant (Kd) | 45 ± 7 | nM |
| Enthalpy Change (ΔH) | -2400 ± 200 | cal mol-1 |
| Entropy Change (ΔS) | -45.9 | cal mol-1 K-1 |
This table presents hypothetical data for illustrative purposes, based on typical ITC results for small molecule-biomolecule interactions. researchgate.net
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface. reichertspr.com SPR experiments provide kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these constants yields the equilibrium dissociation constant (Kd), which is a measure of binding affinity. reichertspr.com SPR is highly sensitive and can be used to study a wide range of interactions, from small molecules to large protein complexes. reichertspr.com Table 2 provides a representative example of kinetic and affinity data that could be generated from an SPR analysis of this compound.
Table 2: Representative Kinetic and Affinity Data from an SPR Experiment
| Parameter | Value | Unit |
|---|---|---|
| Association Rate (ka) | 1.5 x 105 | M-1s-1 |
| Dissociation Rate (kd) | 1.2 x 10-3 | s-1 |
| Dissociation Constant (Kd) | 85 ± 0.02 | nM |
This table presents hypothetical data for illustrative purposes, based on typical SPR results for small molecule-biomolecule interactions. researchgate.net
Preliminary studies on this compound, denoted as T(2)CO, have utilized other spectroscopic methods, such as UV and Circular Dichroism (CD) spectroscopy. nih.govresearchgate.net These studies suggested very weak interactions with double-stranded RNA and no significant binding to other nucleic acids or proteins under the tested conditions. nih.govresearchgate.net The compound was found to have some ability to bind copper (II) cations and to influence the structure of L-serine-containing nucleopeptide assemblies. nih.govresearchgate.net
Theoretical Modeling of Molecular Docking and Binding Free Energies
Computational methods, particularly molecular docking and the calculation of binding free energies, are invaluable for predicting and rationalizing the interactions of small molecules with their biological targets at an atomic level.
Molecular docking simulations could predict the preferred binding pose of this compound within a target's binding site. These simulations would generate a binding score that estimates the binding affinity. Following docking, more rigorous methods like Molecular Dynamics (MD) simulations can be employed to calculate the binding free energy, which provides a more accurate prediction of the binding affinity by accounting for the dynamic nature of the interacting molecules and the role of the solvent.
Elucidation of Specific Recognition Motifs (Hydrogen Bonding, Stacking, Hydrophobic Interactions)
The interaction of this compound with a binding partner would be governed by a combination of non-covalent interactions. The two thymine moieties provide ample opportunities for specific recognition motifs.
Hydrogen Bonding: The thymine rings contain hydrogen bond donors (N-H groups) and acceptors (C=O groups) that can form specific hydrogen bonds with complementary residues in a protein or nucleic acid binding site. These interactions are highly directional and play a crucial role in molecular recognition.
Stacking Interactions: The aromatic nature of the thymine rings allows for π-π stacking interactions with aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan) or with the bases of nucleic acids. These stacking forces are significant contributors to the stability of biomolecular complexes.
Hydrophobic Interactions: The methyl group on the thymine rings and the propanone linker can participate in hydrophobic interactions, where they are shielded from the aqueous environment by burying into a hydrophobic pocket of the target molecule.
A study on the crystal structure of related bis-thyminyl monomers has highlighted the importance of the distance between the thymine rings for potential photoreactivity, a factor that is also influenced by intermolecular packing forces. researchgate.net While not a direct measure of binding to a separate target, this illustrates the inherent interactive nature of the thyminyl moieties.
Chemical Reactivity, Derivatization, and Supramolecular Assembly
Chemical Transformations of the Ketone Linker and Thyminyl Moieties
The chemical reactivity of 1,3-bis(1-thyminyl)-2-propanone is centered around its two primary functional components: the ketone group and the thymine (B56734) rings.
The ketone linker is susceptible to a range of chemical transformations typical of ketones. While specific studies on this compound are not extensively detailed in the literature, analogous reactions on similar propanone structures suggest potential transformations. These could include reduction of the ketone to a secondary alcohol, which would alter the geometry and hydrogen bonding capabilities of the linker. Oxidative cleavage of the linker is also a theoretical possibility, though it would lead to the degradation of the core structure. The synthesis of this compound can be achieved through methods like the Dakin-West reaction using 1-thyminyl acetic acid, which highlights the reactivity of precursors leading to the formation of the ketone linker. 140.164.70
The thyminyl moieties offer reaction sites for various modifications. A significant transformation is the [2π+2π] cycloaddition, a photochemical reaction where the double bonds of the thymine rings react to form a cyclobutane (B1203170) ring. researchgate.net This dimerization can lead to the formation of oligomers and polymers, a process known as topochemical polymerization. researchgate.net The reactivity of the thymine rings is highly dependent on their crystal packing and proximity to one another, with olefin pairs needing to be aligned in parallel and separated by a distance of 3.5–4.2 Å to react. researchgate.net Additionally, the N3-position of the thymine ring can be a site for alkylation or the attachment of different spacer groups, which can influence the molecule's self-assembly properties. researchgate.net
Synthesis of Analogs and Conjugates for Functionalization
The modification of this compound allows for the creation of analogs with tailored properties and for conjugation to other molecules like fluorescent tags or biorecognition elements.
The synthesis of analogs can be achieved by modifying either the N1-functionality of the thymine ring or by altering the spacer at the N3-position. For instance, different alkyl or aryl spacers can be introduced at the N3 position to modulate the molecule's solubility and packing in the solid state. researchgate.net
Bioconjugation strategies, while not extensively documented for this specific molecule, can be inferred from general chemical principles. The ketone linker could be functionalized to introduce a reactive group, such as an amine or a carboxylic acid, which could then be used for coupling to fluorescent dyes or biomolecules using standard cross-linking chemistry. nih.gov For example, the ketone could be converted to an oxime or hydrazone, introducing a new functional handle for further derivatization. Similarly, modifications to the thymine rings could allow for the attachment of other molecules, although this is less common due to the potential disruption of the hydrogen-bonding interactions that are crucial for self-assembly.
Formation of Polymeric or Oligomeric Structures Incorporating this compound
This compound and its derivatives can serve as monomers for the formation of polymeric and oligomeric structures. The primary mechanism for this is topochemical polymerization, driven by the photodimerization of the thymine rings. researchgate.net
When crystals of suitable bis-thyminyl monomers are exposed to UV light, the [2π+2π] cycloaddition reaction can occur between adjacent thymine rings, leading to the formation of a stereoregular polymer chain. The success of this polymerization is highly dependent on the crystal packing of the monomer, which must place the thymine rings in the correct orientation and distance for the reaction to proceed. researchgate.net For some bis-thyminyl monomers, MALDI-TOF analysis has shown the formation of oligomeric photoproducts. researchgate.net
Below is a table summarizing the conditions for the topochemical polymerization of bis-thyminyl monomers.
| Parameter | Requirement for Polymerization | Reference |
| Reaction Type | [2π+2π] cycloaddition | researchgate.net |
| Stimulus | UV light | researchgate.net |
| Monomer State | Crystalline | researchgate.net |
| Thymine Ring Alignment | Parallel | researchgate.net |
| Inter-ring Distance | 3.5 - 4.2 Å | researchgate.net |
Self-Assembly into Ordered Nanostructures and Supramolecular Architectures
A key feature of this compound is its ability to self-assemble into well-defined nanostructures. This process is driven by non-covalent interactions, primarily hydrogen bonding and π-π stacking between the thymine rings. A structurally similar molecule, 1,3-bis(1′-uracilyl)-2-propanone (U2CO), has been shown to form non-covalent supramolecular networks. nih.gov
The self-assembly process typically occurs in solution, where the molecules spontaneously organize into larger architectures. The resulting nanostructures can take various forms, including micelles, vesicles, nanofibers, and nanosheets, depending on the specific chemical structure of the monomer and the conditions of self-assembly, such as solvent and temperature. escholarship.org The driving forces for this assembly are a combination of hydrogen bonds between the thymine rings, which mimic the base pairing found in DNA, and π-π stacking interactions between the aromatic rings.
Characterization of Supramolecular Networks
The supramolecular networks formed by this compound and its analogs can be characterized by a variety of techniques. Dynamic Light Scattering (DLS) can be used to determine the size of the aggregates in solution. For the analogous U2CO, DLS studies indicated the formation of supramolecular networks. nih.govescholarship.org Cryo-Transmission Electron Microscopy (cryo-TEM) can provide direct visualization of the morphology of the self-assembled nanostructures, revealing key intermediates like micelles and vesicles during the assembly process. escholarship.org
The functionality of these supramolecular assemblies is an area of active research. The uracil (B121893) analog, U2CO, has been shown to form aggregates with hydrophobic cavities capable of encapsulating drug molecules like doxorubicin. nih.govescholarship.org This suggests that the thymine derivative could have similar potential in drug delivery applications. Furthermore, the arrangement of the nucleobases on a flexible linker suggests that these molecules can act as "nucleopeptide-binding" agents, potentially interacting with and influencing the assembly of biological macromolecules. 140.164.70
Responsive Chemical Systems Triggered by External Stimuli
The structure of this compound allows for the design of chemical systems that respond to external stimuli, such as light and pH.
Light-Responsive Systems: The most prominent stimulus-responsive behavior is the light-induced topochemical polymerization. As discussed previously, exposure to UV light can trigger the [2π+2π] cycloaddition of the thymine rings, transforming the monomeric crystals into a polymeric material. researchgate.net This photochemical reaction represents a clear light-triggered response.
pH-Responsive Systems: While specific studies on the pH-responsiveness of this compound are limited, the presence of the thymine moieties suggests potential pH-dependent behavior. Thymine has a pKa value for deprotonation at the N3-position, and changes in pH could alter the protonation state of the ring. This would, in turn, affect the hydrogen-bonding patterns and could lead to the assembly or disassembly of supramolecular structures. nih.govresearchgate.netnih.gov This principle is used in various pH-responsive drug delivery systems where changes in pH trigger the release of an encapsulated cargo. nih.govrsc.orgmdpi.com Although not explicitly demonstrated for this compound, it represents a plausible mechanism for creating a pH-responsive system.
Advanced Applications in Chemical Biology and Materials Science Research Tools
Utilization as a Molecular Probe for Nucleic Acid Structure and Damage Detection
The ability to detect specific nucleic acid sequences and structural anomalies is fundamental to understanding biological processes and diagnosing diseases. Molecular probes are designed to bind to target nucleic acids and generate a detectable signal. nih.gov The structure of 1,3-Bis(1-thyminyl)-2-propanone makes it an intriguing candidate for a molecular probe.
The two thymine (B56734) bases can engage in hydrogen bonding with complementary adenine (B156593) bases in a target DNA or RNA strand. The flexible three-carbon linker allows the two thymine units to adopt various spatial arrangements, potentially enabling them to bind to non-standard nucleic acid structures such as bulges, loops, or abasic sites where the regular double-helical structure is disrupted. For instance, it could span a single-base bulge or bind to two adenines on opposite strands at a mismatched site.
Furthermore, its design is conceptually similar to molecular beacons, which are oligonucleotides that signal the presence of a specific nucleic acid. nih.gov While the compound itself is not inherently fluorescent, it could be functionalized with a reporter-quencher pair across the propanone backbone. In a free state, the molecule might adopt a conformation where the quencher is close to the reporter. Upon binding to a target sequence, the molecule would be forced into a more rigid, extended conformation, separating the reporter and quencher and thus producing a fluorescent signal. Probes designed with such mechanisms can offer high specificity and a strong signal-to-background ratio, which is crucial for sensitive detection. mdpi.com
Integration into Synthetic Oligonucleotides and Nucleic Acid Mimics for Biophysical Studies
The incorporation of modified residues into synthetic oligonucleotides is a powerful strategy to probe nucleic acid structure, stability, and function. These modifications can range from altered bases and sugar rings to entirely synthetic linkers. researchgate.netnih.gov this compound can be viewed as a non-nucleosidic insert that can be incorporated into an oligonucleotide sequence during solid-phase synthesis.
Once integrated, it can serve several purposes for biophysical studies:
Probing DNA-Protein Interactions: It can be used to investigate how DNA-binding proteins, such as polymerases or repair enzymes, interact with DNA lesions or unusual structures. The propanone-thymine unit could mimic a complex DNA adduct or a site of base loss (abasic site), allowing researchers to study the recognition and processing of such sites.
Cross-linking Agent: The ketone group in the propanone linker is a potential site for chemical reactions. It could be used to cross-link to another part of the nucleic acid strand or to a binding protein, providing valuable structural information.
The synthesis of oligonucleotides containing such modified units is well-established, and their biophysical properties can be characterized using techniques like UV thermal denaturation, circular dichroism (CD) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netmpg.de
Development as a Building Block for Biosensors and Diagnostic Probes
Building on its potential as a molecular probe, this compound can serve as a core component in the design of sophisticated biosensors and diagnostic tools for nucleic acid detection. nih.gov The development of such probes is a significant area of research, aiming for rapid, sensitive, and specific detection of genetic markers for diseases. nih.gov
A key principle in biosensor design is the transduction of a molecular recognition event—in this case, binding to a target nucleic acid—into a measurable signal. The dual-thymine structure of the compound can be exploited for high-affinity binding to poly-adenine tracts or specific arrangements of two adenine bases.
Potential biosensor strategies include:
Electrochemical Sensors: The compound could be immobilized on an electrode surface. A change in the electrochemical signal (e.g., current or impedance) upon binding to the target DNA/RNA would indicate detection.
Fluorescence-Based Sensors: As mentioned previously, functionalization with fluorophores could create a "light-up" probe. nih.gov For instance, attaching a fluorophore whose emission is sensitive to its environment would result in a change in fluorescence upon the binding event, which involves a transition from a flexible aqueous environment to a more rigid, hydrophobic environment within the nucleic acid duplex. mdpi.com
Nanoparticle-Based Systems: The molecule could be used to functionalize gold nanoparticles. In the presence of a target nucleic acid that can bind to multiple functionalized nanoparticles, aggregation would occur, leading to a colorimetric change that can be detected visually or with a simple spectrophotometer. nih.gov
These approaches leverage the specific molecular recognition properties of the thymine bases while using the linker as a scaffold for signal transduction elements.
Role in Photolabile Caging Groups or Photoactivatable Systems
Photolabile protecting groups, or "caged" compounds, are molecules whose biological activity is masked by a chemical group that can be removed by light. tcichemicals.comwikipedia.org This technology allows for precise spatial and temporal control over the release of an active substance. The propanone linker in this compound is structurally related to other ketones known to be photolabile.
The photochemistry of related diaryl-2-propanones, such as 1,3-bis(1-naphthyl)-2-propanone, has been shown to involve a Norrish Type I cleavage upon photoexcitation. osti.gov This reaction involves the light-induced breaking of the bond between the carbonyl group and one of the adjacent carbon atoms. In the case of this compound, irradiation with UV light could cleave the molecule, releasing thymine-containing radicals or other reactive species.
This property could be exploited to:
Photorelease Thymine or its Derivatives: The compound could act as a caged version of a thymine derivative. Light-induced release could be used to study DNA repair processes or to deliver a modified nucleobase to a specific cellular location at a precise time.
Photo-triggerable Cross-linking: The radical intermediates generated during photocleavage could react with nearby molecules, making the compound a photoactivatable cross-linking agent for studying nucleic acid-protein interactions.
Orthogonal Deprotection: The photochemical cleavage mechanism is different from that of more common photolabile groups like nitrobenzyl derivatives, potentially allowing for orthogonal control where different molecules in the same system can be released by different wavelengths of light. nih.govwiley-vch.de
The efficacy of a photolabile group depends on factors like its absorption wavelength, quantum yield of cleavage, and the rate of release of the active molecule. nih.gov
Table 1: Comparison of Common Photolabile Protecting Groups (PPGs)
| PPG Class | Typical Chromophore | Common Cleavage Mechanism | Typical Activation Wavelength (nm) | Key Features |
|---|---|---|---|---|
| Nitrobenzyl-based | o-Nitrobenzyl | Intramolecular redox reaction via aci-nitro intermediate | 300-365 | Widely used, chemistry is well-understood, potential for side reactions. wiley-vch.de |
| Coumarin-based | Coumarin | Heterolytic cleavage of ester or ether linkage | 350-450 | High extinction coefficients, often fluorescent, good two-photon absorption. |
| Benzoin-based | Benzoin | C-C bond cleavage | ~350 | Used for caging carboxylic acids and phosphates. |
| Phenacyl-based | Phenacyl | Photoenolization followed by elimination | 300-360 | Fast release kinetics, structure similar to the propanone linker. nih.gov |
| Propanone Linker (Hypothetical) | Ketone | Norrish Type I cleavage | UV range | Potential for radical-based cross-linking, distinct mechanism from other PPGs. osti.gov |
Applications in Supramolecular Chemistry for Responsive Materials and Nanotechnology
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. nih.govmdpi.com The thymine bases in this compound are capable of forming specific and directional hydrogen bonds, similar to those that hold the DNA double helix together. This makes the compound an excellent building block for creating supramolecular assemblies.
Research on the closely related compound, 1,3-bis(1'-uracilyl)-2-propanone, has demonstrated that it can self-assemble in solution to form non-covalent supramolecular networks. rsc.orgcnr.it These assemblies are driven by hydrogen bonding between the uracil (B121893) (or in our case, thymine) rings. The resulting structures can form hydrophobic cavities capable of encapsulating other molecules, such as drugs. rsc.org
This property opens up several applications in materials science and nanotechnology:
Responsive Gels: The supramolecular networks can form hydrogels that are responsive to external stimuli. For example, changes in temperature, pH, or ionic strength could disrupt the hydrogen bonds, leading to a transition between a gel and a liquid state.
Drug Delivery Systems: The ability to encapsulate guest molecules makes these assemblies promising candidates for drug delivery vehicles. The encapsulated drug could be protected from degradation and released in a controlled manner. The stability of the uracil analogue in human serum has been shown to be good, which is a positive indicator for such applications. rsc.org
Nanostructured Materials: The self-assembly process can be used to create well-defined nanostructures, such as tapes, fibers, or sheets. researchgate.net These materials could be used as scaffolds for tissue engineering or as components in nanoelectronic devices.
Ion Sensing: The nucleobase moieties can also coordinate with metal ions. The uracil analogue, for instance, has been shown to form complexes with copper(II) ions. rsc.org This suggests that this compound could be used to create materials that respond to the presence of specific metal ions, forming the basis for new sensors.
The field of nanotechnology relies on the precise control of matter at the nanoscale, and the bottom-up approach of self-assembly using molecules like this compound is a key strategy in this endeavor. mdpi.com
Table 2: Supramolecular Properties and Potential Applications based on the Uracil Analogue
| Property | Driving Force | Resulting Structure | Potential Application | Reference |
|---|---|---|---|---|
| Self-Assembly | Hydrogen bonding between nucleobases (N-H···O) | Non-covalent supramolecular networks, tapes, sheets | Formation of gels, nanostructured materials | rsc.orgresearchgate.net |
| Guest Encapsulation | Formation of hydrophobic cavities within the assembly | Host-guest complexes | Drug delivery systems, molecular transport | rsc.org |
| Metal Ion Coordination | Interaction of nucleobase carbonyls/nitrogens with cations | Metal-organic complexes | Ion sensing, catalysis, responsive materials | rsc.org |
| Stimuli-Responsiveness | Disruption/formation of non-covalent bonds | Reversible assembly/disassembly (e.g., gel-sol transition) | Smart materials, controlled release systems | rsc.org |
Computational and Theoretical Chemistry of 1,3 Bis 1 Thyminyl 2 Propanone
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Spectroscopic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of 1,3-Bis(1-thyminyl)-2-propanone. These calculations can predict a wide range of properties, from the distribution of electrons within the molecule to its spectroscopic characteristics.
Research on the constituent nucleobase, thymine (B56734), using first-principles GW calculations, has provided benchmark data for its electronic properties. arxiv.org These studies, which show excellent agreement with high-level quantum chemistry results, are crucial for parameterizing and validating more computationally efficient methods like DFT for larger systems, including the title compound. arxiv.org For instance, self-consistent GW calculations predict the vertical ionization energy and electron affinity of thymine with high accuracy, which are fundamental to its reactivity and role in electron transfer processes. arxiv.org
For a molecule like this compound, DFT calculations using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to:
Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of the atoms.
Calculate molecular orbital energies: Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. physchemres.org
Generate Molecular Electrostatic Potential (MEP) maps: These maps visualize the electron density distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. nih.gov For this compound, the carbonyl oxygen of the propanone linker and the oxygens on the thymine rings would be expected to be nucleophilic sites, while the hydrogens on the methyl and methylene (B1212753) groups would be electrophilic.
Predict spectroscopic properties: Calculations can simulate NMR (¹H and ¹³C) chemical shifts and infrared (IR) vibrational frequencies. physchemres.orgnih.gov Comparing these calculated spectra with experimental data serves as a powerful tool for structural confirmation. For example, in similar bis-Schiff base derivatives, DFT calculations have shown good agreement with experimental NMR values, confirming structural features like intramolecular hydrogen bonding. nih.gov
| Method | Molecule/System | Calculated Property | Value | Significance |
|---|---|---|---|---|
| GW Calculations | Thymine | Vertical Ionization Energy | ~9.14 eV | Energy required to remove an electron; relates to oxidation potential. arxiv.org |
| GW Calculations | Thymine | Vertical Electron Affinity | ~ -0.10 eV | Energy released when an electron is added; relates to reduction potential. arxiv.org |
| DFT (B3LYP) | Quinazoline Derivative (AYQ) | HOMO-LUMO Energy Gap (ΔE) | 4.999 eV | Indicates chemical reactivity and stability. physchemres.org |
| DFT | Bis-Schiff base derivative | Calculated ¹H-NMR Shift (-CH=N-) | 9.30 - 9.35 ppm | Aids in structural elucidation by predicting spectral features. nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. For this compound, MD simulations are essential for exploring its vast conformational landscape and understanding how the two thymine rings move relative to each other.
The flexibility of the molecule is largely dictated by the central propanone linker. MD simulations can track the rotational freedom around the single bonds of this linker, revealing the most populated conformations and the energy barriers between them. Studies on fusion proteins with different linkers, such as the flexible (GGGGS)n and rigid (EAAAK)n, have shown how linker composition controls the distance and relative orientation of fused domains, a principle that directly applies to the propanone linker in this compound. researchgate.net
In a typical MD simulation of this compound in an aqueous environment, one would analyze:
Root Mean Square Fluctuation (RMSF): To pinpoint which parts of the molecule are most flexible. nih.gov One would expect higher RMSF values for the atoms of the propanone linker compared to the more rigid thymine rings.
Radius of Gyration (Rg): To measure the compactness of the molecule, indicating whether it adopts more extended or folded conformations.
Hydrogen Bonding: To analyze intramolecular hydrogen bonds (e.g., between the thymine rings or with the ketone group) and intermolecular hydrogen bonds with solvent molecules (water). These interactions are crucial for stabilizing specific conformations.
MD simulations are also used to study the dynamic interactions between the compound and potential biological targets, such as proteins or nucleic acids. For instance, simulations of DNA-Topoisomerase I with ligands have revealed how the compounds stabilize or destabilize specific regions of the protein, providing insight into their inhibitory mechanisms. nih.gov Similarly, MD simulations could model how this compound interacts with a target, tracking the stability of these interactions over nanoseconds or microseconds. frontiersin.org
| Analysis Type | Information Gained | Relevance to this compound |
|---|---|---|
| RMSD | Structural stability and convergence of the simulation. | Confirms that the simulated trajectory has reached equilibrium. nih.gov |
| RMSF | Flexibility of different molecular regions. | Quantifies the flexibility of the propanone linker versus the thymine rings. nih.gov |
| Hydrogen Bond Analysis | Identification and lifetime of hydrogen bonds. | Reveals key interactions stabilizing specific conformations or binding modes. nih.gov |
| Principal Component Analysis (PCA) | Dominant modes of collective atomic motion. | Identifies the major conformational transitions, such as folding or extension of the molecule. nih.gov |
Binding Free Energy Calculations for Molecular Recognition Processes
A primary goal of computational chemistry in drug discovery is the accurate prediction of binding affinity between a ligand and its receptor. acs.orgrsc.org Binding free energy calculations estimate the strength of this interaction, providing a quantitative measure for molecular recognition. For this compound, these calculations could predict how strongly it binds to a target protein or a specific DNA/RNA sequence.
Several methods are used to calculate binding free energy, ranging from approximate but fast methods to more rigorous, computationally expensive ones.
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This end-point method calculates the binding free energy by combining molecular mechanics energy in a vacuum with solvation free energies. nih.gov It is often used to rescore docking poses and analyze trajectories from MD simulations to provide a more accurate estimate of binding affinity than docking scores alone.
Linear Interaction Energy (LIE): This is another end-point method that calculates the binding free energy from the differences in van der Waals and electrostatic interaction energies of the ligand in the bound and free states, scaled by empirical parameters. towardsdatascience.com
Alchemical Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): These are the most rigorous methods. They calculate the free energy difference by computationally "transforming" one state into another (e.g., a ligand in solution to a ligand in the binding site) along a non-physical pathway. nih.govacs.org These methods have achieved high accuracy (errors around 1 kcal/mol) and are used to calculate both absolute and relative binding free energies. rsc.orgacs.org
For example, TI calculations have been used to determine the relative binding free energies of dATP versus dGTP to DNA containing a thymine-thymine dimer, successfully explaining the molecular basis for the polymerase's efficiency and fidelity. nih.gov Similar calculations could be designed for this compound to compare its binding affinity to that of its analogs or to different binding sites on a target.
Cheminformatics and Virtual Screening for Rational Design of Analogs
Cheminformatics involves the use of computational tools to organize, analyze, and model chemical information. nih.gov In the context of this compound, cheminformatics and virtual screening are powerful tools for the rational design of new analogs with improved properties.
The process typically involves several steps:
Library Generation: A virtual library of analogs is created by systematically modifying the structure of the parent compound. For this compound, this could involve changing the linker (e.g., altering its length, rigidity, or hydrogen bonding capacity) or substituting the thymine moieties.
Descriptor Calculation: For each molecule in the library, a set of numerical features, or "molecular descriptors," is calculated. towardsdatascience.com These can range from simple properties like molecular weight and logP to complex 2D topological indices and 3D shape descriptors. towardsdatascience.combioconductor.org
Virtual Screening: The virtual library is screened computationally to identify promising candidates. This can be done in two main ways:
Ligand-based virtual screening: If a set of molecules with known activity is available, a model (e.g., a pharmacophore model or a quantitative structure-activity relationship [QSAR] model) is built to identify new molecules with similar properties.
Structure-based virtual screening: If the 3D structure of the biological target is known, molecular docking is used to predict the binding pose and score the interaction of each library compound with the target. youtube.com This helps to filter large databases down to a manageable number of compounds for experimental testing. youtube.com
For instance, a virtual screening campaign could be designed to find analogs of this compound that bind more effectively to a specific protein target. The library would be docked into the protein's binding site, and the top-scoring compounds would be selected for further analysis with more accurate methods like MM/PBSA or for direct experimental validation. nih.gov This approach significantly accelerates the discovery of new lead compounds by focusing experimental resources on the most promising candidates. nih.gov
Challenges, Future Directions, and Unexplored Research Avenues
Development of Novel and Efficient Asymmetric Synthetic Routes for Enantiopure Compounds
A significant challenge in the study of 1,3-Bis(1-thyminyl)-2-propanone and related acyclic nucleoside analogues lies in the development of efficient asymmetric synthetic routes to obtain enantiopure compounds. The chirality in the acyclic chain, which mimics the sugar moiety in natural nucleosides, is often crucial for the molecule's biological activity and its specific interactions in chiral environments. nih.gov Many current synthetic strategies result in racemic mixtures, which can complicate the interpretation of experimental results and limit their potential applications where stereospecificity is key.
Future research will likely focus on several promising approaches to address this challenge:
Biocatalysis: The use of enzymes, such as DHAP-dependent aldolases, has shown promise in the synthesis of chiral acyclic pyrimidine (B1678525) nucleoside analogues. nih.govnih.gov These enzymes can catalyze aldol (B89426) additions to generate compounds with two stereocenters with high conversion yields. nih.gov Exploring a wider range of enzymes and optimizing reaction conditions could lead to highly enantioselective syntheses of this compound.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to introduce the desired stereochemistry. Identifying suitable chiral precursors that can be efficiently converted to the target molecule is a key area of investigation.
Enantioselective Catalysis: The development of chiral catalysts, such as chiral dirhodium tetracarboxylates, for C-H functionalization reactions offers a powerful tool for creating chiral centers with high enantioselectivity. nih.gov Tailoring these catalysts for the specific structure of this compound is a promising, albeit challenging, direction.
| Asymmetric Synthesis Approach | Description | Potential Advantages | Key Challenges |
| Biocatalysis | Use of enzymes to catalyze stereoselective reactions. nih.govnih.gov | High enantioselectivity, mild reaction conditions. | Enzyme stability, substrate specificity, and availability. |
| Chiral Pool Synthesis | Starting from a readily available enantiopure compound. | Conceptually simple, predictable stereochemistry. | Limited availability of suitable starting materials. |
| Enantioselective Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. nih.gov | High catalytic efficiency, broad substrate scope. | Catalyst design and synthesis, optimization of reaction conditions. |
Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Elucidation
Understanding the intricate reaction mechanisms of this compound, particularly its photochemical reactions and molecular interactions, requires sophisticated analytical techniques capable of capturing fleeting intermediates and characterizing complex dynamics. While traditional spectroscopic methods provide valuable information, the application of advanced techniques is crucial for real-time mechanistic elucidation.
Future research in this area will likely involve:
Ultrafast Spectroscopy: Techniques like femtosecond transient absorption and time-resolved infrared spectroscopy can track molecular dynamics on the electronic and structural level, which is essential for understanding the ultrafast processes in chemical reactions. riken.jp
Interface-Selective Nonlinear Spectroscopy: Methods based on even-order nonlinear optics can provide detailed information about the structure and dynamics of molecules at interfaces, which is highly relevant for studying the self-assembly of this compound on surfaces. riken.jp
Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide a vibrational fingerprint of molecules, even at very low concentrations, offering insights into how these molecules interact with surfaces and with each other. mdpi.com
Identification and Characterization of New Molecular Recognition Partners
The two thymine (B56734) residues in this compound provide sites for molecular recognition through hydrogen bonding, similar to the base pairing in DNA. A significant area of future research is the identification and characterization of new molecular recognition partners for this compound. This exploration could lead to the design of novel self-assembling systems and sensors.
Promising avenues for investigation include:
Complementary Nucleobases and their Analogues: While interactions with adenine (B156593) are expected, studying the binding with other natural and modified nucleobases could reveal new recognition patterns. For instance, studies on thymine-functionalized porphyrins have shown that co-deposition with 9-propyladenine leads to the formation of heteromolecular arrays through Watson-Crick and other hydrogen bonding interactions. rsc.org
Small Molecules and Ions: Investigating the interaction of this compound with various small organic molecules and metal ions could lead to the development of selective chemosensors.
Biomolecules: Exploring the binding of this compound to proteins and other biological macromolecules could uncover potential applications in bionanotechnology. Research on related platinum complexes has investigated their binding to human serum albumin (HSA). researchgate.net
Integration into More Complex Biomimetic Systems and Artificial Assemblies
The ability of this compound to engage in specific molecular interactions makes it an attractive building block for more complex biomimetic systems and artificial assemblies. The challenge lies in controlling the assembly process to create well-defined and functional superstructures.
Future research directions include:
Hierarchical Self-Assembly: Moving beyond simple dimers or linear chains to create more complex, hierarchical structures. For example, diaminotriazine-appended tetraphenylethylene (B103901) derivatives have been shown to self-assemble into 1D-fibers and organogels. acs.org
Surface Patterning: Utilizing the self-assembly properties of this compound to create ordered patterns on surfaces, which could have applications in nanoelectronics and sensor arrays. Studies on thymine on Cu(110) have shown self-assembly into 1D chains. aip.org
Responsive Materials: Designing systems where the assembly and disassembly of structures containing this compound can be triggered by external stimuli such as light, temperature, or the presence of a specific molecule.
Expanding the Scope of Photochemical Transformations for Functional Materials
The thymine bases in this compound are known to undergo photochemical reactions, most notably [2+2] cycloaddition to form cyclobutane (B1203170) pyrimidine dimers upon UV irradiation. A significant future challenge is to harness and expand the scope of these photochemical transformations for the creation of functional materials.
Key research areas include:
Photopatterning and Lithography: Using light to induce dimerization in specific regions of a material containing this compound, allowing for the creation of micro- and nanopatterns.
Photoresponsive Gels and Polymers: Incorporating this molecule into polymer chains or gel networks to create materials whose properties, such as swelling or stiffness, can be altered by light.
Controlled Reversibility: Investigating methods to efficiently reverse the photodimerization reaction, for example, by using a different wavelength of light, which would enable the development of rewritable materials.
Leveraging Multiscale Modeling to Bridge Atomic-Level Insights with Macroscopic Phenomena
Computational modeling is a powerful tool for understanding the behavior of molecules from the atomic to the macroscopic level. For a molecule like this compound, multiscale modeling presents a significant opportunity to connect its fundamental properties to the behavior of larger assemblies. ub.eduirbbarcelona.orgnih.gov
Future computational efforts will likely focus on:
Quantum Mechanics (QM) Calculations: To accurately describe the electronic structure and reactivity of the molecule, particularly in photochemical reactions. molbnl.it
Molecular Dynamics (MD) Simulations: To study the conformational dynamics, solvent effects, and self-assembly processes over nanosecond to microsecond timescales. ub.edu
Coarse-Grained (CG) Modeling: To simulate the behavior of large assemblies of these molecules over longer timescales, providing insights into the formation of macroscopic structures like gels and films. molbnl.it
By combining these different modeling techniques, researchers can gain a comprehensive understanding of how the atomic-level details of this compound give rise to the functional properties of materials and systems that incorporate it. molbnl.itnih.gov
| Modeling Technique | Scale | Focus | Example Application for this compound |
| Quantum Mechanics (QM) | Angstroms, femtoseconds | Electronic structure, bond formation/breaking. molbnl.it | Elucidating the mechanism of photodimerization. |
| Molecular Dynamics (MD) | Nanometers, nanoseconds | Conformational changes, solvation, self-assembly. ub.edu | Simulating the initial stages of self-assembly in solution. |
| Coarse-Grained (CG) Modeling | Micrometers, microseconds | Large-scale assembly, material properties. molbnl.it | Modeling the formation of a hydrogel network. |
Q & A
Q. What are the optimized synthetic routes for 1,3-Bis(1-thyminyl)-2-propanone, and how is purity validated?
The compound is synthesized via the Dakin–West reaction, starting with 1-thyminyl acetic acid. Key steps include condensation with acetone derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Purification is achieved through recrystallization or column chromatography, with HPLC analysis (≥95% purity) as the standard validation method. Critical parameters include reaction time, temperature, and stoichiometric ratios of intermediates .
Q. How do researchers design experiments to study interactions between this compound and serum albumin?
Circular dichroism (CD) and UV spectroscopy are primary techniques. Experimental design involves:
- Titrating increasing concentrations of the compound into albumin solutions.
- Monitoring conformational changes via CD spectra (e.g., shifts in α-helix or β-sheet content).
- UV binding studies to calculate binding constants (e.g., Benesi-Hildebrand plots). Controls include using buffer-only baselines and verifying reversibility of binding .
Q. What safety protocols are critical when handling this compound in oxygen-sensitive reactions?
Use inert atmospheres (argon/nitrogen) in gloveboxes or Schlenk lines to prevent oxidation. Store the compound in airtight, light-resistant containers at –20°C. Toxicity assessments (e.g., LD50 in model organisms) and ecotoxicological data should guide waste disposal. Refer to hazard identification sheets for specific PPE requirements .
Advanced Research Questions
Q. How can researchers investigate the nucleopeptide-binding mechanism of this compound?
Advanced methods include:
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS).
- Surface Plasmon Resonance (SPR): Measure real-time interaction kinetics (ka, kd).
- X-ray crystallography/NMR: Resolve 3D structures of compound-protein complexes. Computational docking (e.g., AutoDock Vina) can predict binding sites, validated by mutagenesis studies .
Q. What methodologies are used to assess the compound’s stability under physiological conditions?
- pH Stability Assays: Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS.
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and decomposition profiles.
- Serum Stability: Expose to fetal bovine serum (FBS) and analyze half-life using HPLC .
Q. How can this compound be evaluated as a selective enzyme inhibitor?
- Kinetic Assays: Measure IC50 values against target enzymes (e.g., proteases) using fluorogenic substrates.
- Selectivity Screening: Test against panels of related enzymes (e.g., Cathepsin K vs. L, B) to identify off-target effects.
- Structural Analysis: Compare inhibitor-enzyme co-crystal structures to rationalize selectivity .
Q. What computational approaches integrate with experimental data to model the compound’s bioactivity?
- Molecular Dynamics (MD) Simulations: Predict conformational flexibility in aqueous environments.
- QSAR Models: Corrogate structural features (e.g., thymine substituents) with binding affinity data.
- Machine Learning: Train models on toxicity or ADMET properties using public datasets (e.g., ChEMBL) .
Data Contradictions and Resolution
- Synthetic Yield Variability: Discrepancies in reported yields (50–80%) may arise from differences in solvent purity or catalyst batches. Standardize reagents and replicate conditions across labs .
- Binding Affinity Conflicts: Contrasting KD values from CD vs. SPR could reflect technique-specific sensitivities (e.g., SPR detects weak interactions better). Use orthogonal methods to validate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
